Cas no 1300713-07-8 (1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride)
1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride
- [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride
- 1-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride
- 1-Neopentylcyclopropanamine hydrochloride
- 1-(2,2-Dimethylpropyl)cyclopropanamine hydrochloride
- 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride
-
- MDL: MFCD18483120
- Inchi: 1S/C8H17N.ClH/c1-7(2,3)6-8(9)4-5-8;/h4-6,9H2,1-3H3;1H
- InChI Key: QJZGNACSZDLBGO-UHFFFAOYSA-N
- SMILES: Cl.NC1(CC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Topological Polar Surface Area: 26
Experimental Properties
- Melting Point: NA
1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063187-250mg |
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride |
1300713-07-8 | 95% | 250mg |
£282.00 | 2022-03-01 | |
| Fluorochem | 063187-1g |
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride |
1300713-07-8 | 95% | 1g |
£494.00 | 2022-03-01 | |
| Fluorochem | 063187-5g |
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride |
1300713-07-8 | 95% | 5g |
£1719.00 | 2022-03-01 | |
| TRC | D126040-10mg |
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride |
1300713-07-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D126040-50mg |
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride |
1300713-07-8 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D126040-100mg |
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride |
1300713-07-8 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB293951-250 mg |
1-(2,2-Dimethylpropyl)cyclopropanamine hydrochloride; 95% |
1300713-07-8 | 250 mg |
€456.00 | 2023-07-20 | ||
| abcr | AB293951-1 g |
1-(2,2-Dimethylpropyl)cyclopropanamine hydrochloride; 95% |
1300713-07-8 | 1 g |
€756.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1258761-1g |
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride |
1300713-07-8 | 95% | 1g |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1258761-5g |
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride |
1300713-07-8 | 95% | 5g |
$1995 | 2024-06-06 |
1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride
Introduction to 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride (CAS No. 1300713-07-8)
1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride is a chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1300713-07-8, belongs to a class of amine derivatives that have been extensively studied for their pharmacological relevance. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug development.
The molecular structure of 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride consists of a cyclopropyl ring substituted with a 2,2-dimethylpropyl group and an amine functional group, which is further protonated to form the hydrochloride salt. This configuration imparts distinct electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The presence of the bulky 2,2-dimethylpropyl group can influence the compound's binding affinity and selectivity, making it an intriguing subject for medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride. Initial studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) modulation, particularly in the context of neurodegenerative diseases. The cyclopropyl moiety is known to be present in several bioactive molecules that interact with neurotransmitter receptors, suggesting that 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride could potentially modulate receptor activity or signaling pathways involved in neurological disorders.
Furthermore, the amine group in 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride provides a site for hydrogen bonding and other non-covalent interactions with biological targets. This feature is particularly important in drug design, as it can enhance the compound's binding affinity and specificity. Recent advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision, allowing for the rational design of derivatives with improved pharmacological profiles.
One of the most exciting aspects of 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride is its potential as a scaffold for developing novel therapeutic agents. By modifying various functional groups within its structure, researchers can fine-tune its biological activity to target specific diseases or conditions. For instance, studies have shown that analogs of this compound may have anti-inflammatory or analgesic effects, making them promising candidates for treating chronic pain or inflammatory disorders.
The synthesis of 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride has also been optimized to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis methods, have been employed to produce this compound efficiently. These advancements not only facilitate research but also make it more feasible to scale up production for clinical trials and commercial applications.
Current research efforts are focused on evaluating the safety and efficacy of 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride in preclinical models. Animal studies have provided preliminary evidence suggesting that this compound may have neuroprotective effects without significant side effects. These findings are encouraging and warrant further investigation into its potential therapeutic applications.
The development of new drugs is a complex process that requires rigorous testing at multiple stages. However, compounds like 1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride offer hope by providing novel chemical entities that can address unmet medical needs. As research continues to uncover new insights into its pharmacological properties, this compound could emerge as a valuable tool in the fight against various diseases.
In conclusion,1-(2,2-dimethylpropyl)cyclopropylamine hydrochloride (CAS No. 1300713-07-8) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activities make it an attractive candidate for further development into new therapeutic agents. With ongoing studies exploring its pharmacological profile and synthetic optimization efforts advancing production capabilities, this compound holds promise for contributing to future medical breakthroughs.
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